molecular formula C18H22N4 B2713079 N-(butan-2-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890612-66-5

N-(butan-2-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2713079
CAS No.: 890612-66-5
M. Wt: 294.402
InChI Key: RJDMGIINPAIEOM-UHFFFAOYSA-N
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Description

“N-(butan-2-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a type of organic compound known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of this compound and similar compounds has been studied . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, it was shown that compound N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (A), N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide (B) and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide © exhibited four times higher activity (MIC ≤ 2 μg L −1) than the standard drug PZA (=8 μg L −1) .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . The 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .

Scientific Research Applications

Synthesis and Chemical Characterization

Research has been conducted on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their chemical characterization. For instance, a study demonstrated the synthesis of pyrazolo[1,5-a]pyrimidine derivatives through a process involving microwave irradiative cyclocondensation, showcasing their potential in antimicrobial and insecticidal applications (Deohate & Palaspagar, 2020). Similarly, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored for their solvatochromic properties and antimicrobial activities, indicating their utility in developing new materials and bioactive compounds (Şener et al., 2017).

Biological Activity and Applications

Several studies have investigated the biological activities of pyrazolo[1,5-a]pyrimidine derivatives. For example, compounds within this family have been evaluated for their potential as 5-HT6 receptor antagonists, showing promise for neurological applications (Ivachtchenko et al., 2013). Additionally, their antimicrobial properties have been a subject of interest, with specific derivatives exhibiting significant activity against various microbial strains, suggesting their potential in addressing microbial resistance (El‐Wahab et al., 2015).

Safety and Hazards

The safety and hazards of similar compounds have been studied . Most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells and the results indicate that the compounds are nontoxic to human cells .

Future Directions

The future directions of research on similar compounds have been discussed . In other studies, the N -heterocyclic core has been synthesized from β-enaminone derivatives bearing aryl groups substituted with halogen atoms or methoxy groups . This suggests that further development and study of “N-(butan-2-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” and similar compounds could be a promising direction for future research.

Properties

IUPAC Name

N-butan-2-yl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-5-13(3)20-17-10-14(4)21-18-16(11-19-22(17)18)15-8-6-12(2)7-9-15/h6-11,13,20H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDMGIINPAIEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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